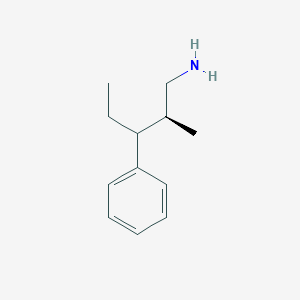
(2S)-2-Methyl-3-phenylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-Methyl-3-phenylpentan-1-amine, also known as 2-Methylamphetamine or Methamphetamine, is a synthetic drug that belongs to the family of amphetamines. It is a potent central nervous system stimulant that is used for various purposes, including medical, recreational, and performance-enhancing. The drug is classified as a Schedule II drug under the Controlled Substances Act due to its high potential for abuse and addiction.
Mechanism of Action
(2S)-2-Methyl-3-phenylpentan-1-amine acts as a potent central nervous system stimulant by increasing the release of dopamine and norepinephrine in the brain. The drug also inhibits the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S)-2-Methyl-3-phenylpentan-1-amine are numerous and include increased heart rate, blood pressure, and body temperature. The drug also causes vasoconstriction, leading to a decrease in blood flow to various organs. Chronic use of the drug can lead to neurotoxicity, which can result in cognitive impairment, memory loss, and other neurological disorders.
Advantages and Limitations for Lab Experiments
(2S)-2-Methyl-3-phenylpentan-1-amine is widely used in laboratory experiments to study the effects of central nervous system stimulants on the brain and body. The drug is relatively easy to synthesize, and its effects on the brain and body are well understood. However, the use of the drug in laboratory experiments is limited due to its potential for abuse and addiction.
Future Directions
Future research on (2S)-2-Methyl-3-phenylpentan-1-amine should focus on developing new and safer drugs that have similar therapeutic effects without the potential for abuse and addiction. The development of new drugs should also focus on minimizing the adverse effects of the drug on the brain and body. Additionally, research should focus on developing new methods for the synthesis of the drug that are more efficient and cost-effective.
Synthesis Methods
The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction is carried out in a solvent such as water or alcohol, and the resulting product is purified using various methods. The synthesis of (2S)-2-Methyl-3-phenylpentan-1-amine is relatively simple, and the raw materials are readily available.
Scientific Research Applications
(2S)-2-Methyl-3-phenylpentan-1-amine has been extensively studied for its medical applications, including the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and narcolepsy. The drug is also used as a performance-enhancing agent in sports and is a popular recreational drug. Scientific research has focused on understanding the mechanism of action of the drug and its effects on the brain and body.
properties
IUPAC Name |
(2S)-2-methyl-3-phenylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-12(10(2)9-13)11-7-5-4-6-8-11/h4-8,10,12H,3,9,13H2,1-2H3/t10-,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIGFYWEYRAFDB-RWANSRKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C1=CC=CC=C1)[C@H](C)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-Methyl-3-phenylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2972192.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2972193.png)

![N-(5-chloro-2-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2972197.png)
![benzyl [9-(2,3-dimethylphenyl)-1-methyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate](/img/no-structure.png)
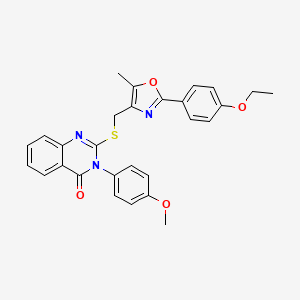
![N-[(4-chlorophenyl)methoxy]-N-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]acetamide](/img/structure/B2972203.png)
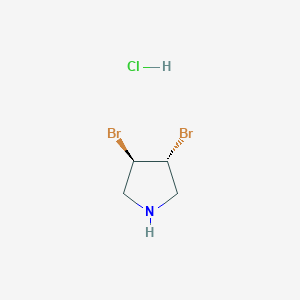
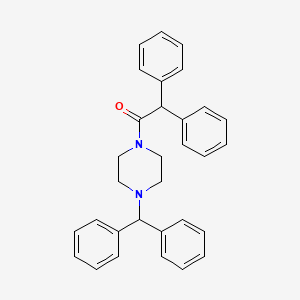
![N-[3-(cyclopropylsulfamoyl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2972207.png)
![methyl 1-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetyl)piperidine-4-carboxylate](/img/structure/B2972208.png)
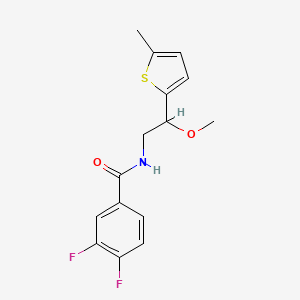
![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972211.png)
![1-[1-[3-Bromo-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2972213.png)